![molecular formula C16H27N3 B15062731 (2S,7'R,8'aR)-2'-(3-methylbut-2-en-1-yl)-7'-(prop-1-en-2-yl)-hexahydro-1'H-spiro[aziridine-2,8'-pyrrolo[1,2-a]pyrazine]](/img/structure/B15062731.png)
(2S,7'R,8'aR)-2'-(3-methylbut-2-en-1-yl)-7'-(prop-1-en-2-yl)-hexahydro-1'H-spiro[aziridine-2,8'-pyrrolo[1,2-a]pyrazine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,7’R,8’aR)-2’-(3-methylbut-2-en-1-yl)-7’-(prop-1-en-2-yl)-hexahydro-1’H-spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine] is a complex organic molecule characterized by its unique spirocyclic structure. This compound features an aziridine ring fused to a pyrrolo[1,2-a]pyrazine system, with additional substituents including a 3-methylbut-2-en-1-yl group and a prop-1-en-2-yl group. The stereochemistry of the molecule is defined by the (2S,7’R,8’aR) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,7’R,8’aR)-2’-(3-methylbut-2-en-1-yl)-7’-(prop-1-en-2-yl)-hexahydro-1’H-spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine] typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Construction of the Pyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of a suitable precursor, such as a 1,2-diamine, with a diketone or an equivalent compound.
Spirocyclization: The spirocyclic structure is formed by the intramolecular reaction of the aziridine and pyrrolo[1,2-a]pyrazine intermediates.
Introduction of Substituents: The 3-methylbut-2-en-1-yl and prop-1-en-2-yl groups are introduced through alkylation reactions using appropriate alkyl halides or alkenes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene moieties, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the aziridine ring, converting it to an amine, or reduce the alkenes to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Epoxides and Diols: From oxidation reactions.
Amines and Alkanes: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.
Medicine
Pharmacological Studies: Its unique structure allows for the exploration of new pharmacophores in medicinal chemistry.
Industry
Material Science: The compound’s stability and reactivity make it a candidate for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which (2S,7’R,8’aR)-2’-(3-methylbut-2-en-1-yl)-7’-(prop-1-en-2-yl)-hexahydro-1’H-spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine] exerts its effects depends on its application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzymatic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(2S,7’R,8’aR)-2’-(3-methylbut-2-en-1-yl)-7’-(prop-1-en-2-yl)-hexahydro-1’H-spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine]: can be compared with other spirocyclic compounds such as spiro[azetidine-2,8’-pyrrolo[1,2-a]pyrazine] and spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine] derivatives.
Uniqueness
The uniqueness of (2S,7’R,8’aR)-2’-(3-methylbut-2-en-1-yl)-7’-(prop-1-en-2-yl)-hexahydro-1’H-spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine] lies in its specific stereochemistry and the presence of both aziridine and pyrrolo[1,2-a]pyrazine rings, which confer distinct reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C16H27N3 |
|---|---|
Peso molecular |
261.41 g/mol |
Nombre IUPAC |
(7R,8S,8aR)-2-(3-methylbut-2-enyl)-7-prop-1-en-2-ylspiro[1,3,4,6,7,8a-hexahydropyrrolo[1,2-a]pyrazine-8,2'-aziridine] |
InChI |
InChI=1S/C16H27N3/c1-12(2)5-6-18-7-8-19-9-14(13(3)4)16(11-17-16)15(19)10-18/h5,14-15,17H,3,6-11H2,1-2,4H3/t14-,15+,16+/m0/s1 |
Clave InChI |
DTGNPWSTMZTPLL-ARFHVFGLSA-N |
SMILES isomérico |
CC(=CCN1CCN2C[C@H]([C@@]3([C@H]2C1)CN3)C(=C)C)C |
SMILES canónico |
CC(=CCN1CCN2CC(C3(C2C1)CN3)C(=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1'R,2S,10'aR)-1'-(prop-1-en-2-yl)-3',5',10',10'a-tetrahydro-1'H-spiro[aziridine-2,2'-pyrrolo[1,2-b]isoquinoline]](/img/structure/B15062649.png)
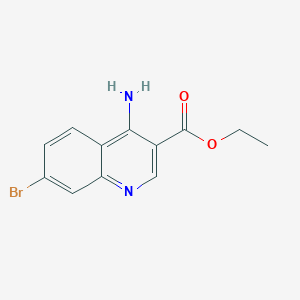
![3-{[tert-Butyl(dimethyl)silyl]oxy}-4,5-dimethoxybenzaldehyde](/img/structure/B15062678.png)
![[7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B15062686.png)
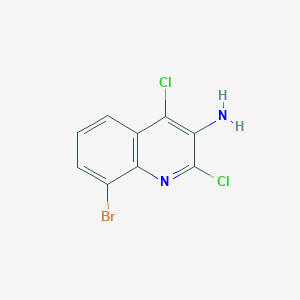
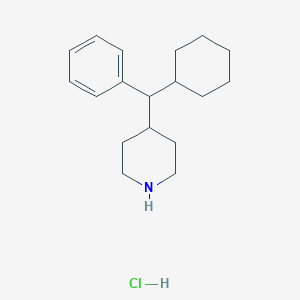
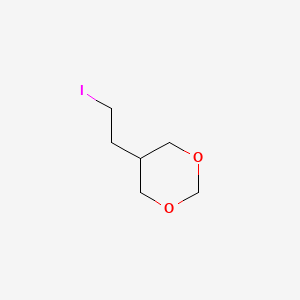
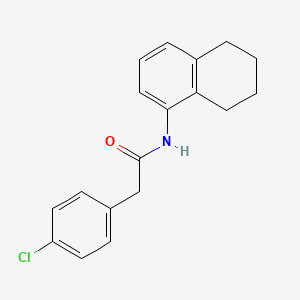
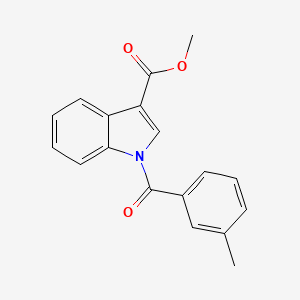
![3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine](/img/structure/B15062730.png)
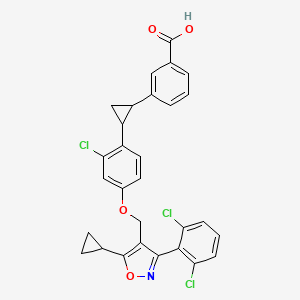
![[(5-Bromo-7-chloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15062741.png)

![2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid](/img/structure/B15062757.png)
